molecular formula C10H8N4O B6211398 2-amino-1-cyanoindolizine-3-carboxamide CAS No. 2703780-11-2

2-amino-1-cyanoindolizine-3-carboxamide

Cat. No.: B6211398
CAS No.: 2703780-11-2
M. Wt: 200.2
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Description

2-amino-1-cyanoindolizine-3-carboxamide is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-cyanoindolizine-3-carboxamide typically involves the reaction of cyanoacetamide with suitable indolizine precursors under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like ethanol, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-cyanoindolizine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or cyano groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-1-cyanoindolizine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-cyanoindolizine-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide moiety in the compound allows it to form hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-cyanoindolizine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds with enzymes and proteins makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

2703780-11-2

Molecular Formula

C10H8N4O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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